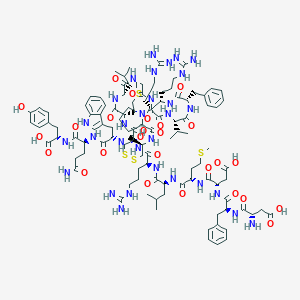

H-Asp-Phe-Asp-Met-Leu-Arg-Cys(1)-Met-Leu-Gly-Arg-Val-Phe-Arg-Pro-Cys(1)-Trp-Gln-Tyr-OH

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

H-Asp-Phe-Asp-Met-Leu-Arg-Cys(1)-Met-Leu-Gly-Arg-Val-Phe-Arg-Pro-Cys(1)-Trp-Gln-Tyr-OH is a useful research compound. Its molecular formula is C109H160N30O26S4 and its molecular weight is 2434.9 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

The compound H-Asp-Phe-Asp-Met-Leu-Arg-Cys(1)-Met-Leu-Gly-Arg-Val-Phe-Arg-Pro-Cys(1)-Trp-Gln-Tyr-OH is a complex peptide with significant biological activity. Its structure includes a variety of amino acids, contributing to its diverse functions in biological systems. This article will delve into its biological activity, mechanisms of action, and relevant research findings.

Molecular Characteristics

- Chemical Name : this compound

- CAS Number : 160201-86-5

- Molecular Formula : C109H160N30O26S4

- Molecular Weight : 2434.88 g/mol

Structural Features

The peptide consists of 30 amino acids, including several that are known for their roles in signaling and regulatory functions, such as arginine (Arg), cysteine (Cys), and tryptophan (Trp). The presence of disulfide bridges between cysteine residues enhances its stability and biological activity.

The biological activity of this compound primarily involves:

- Hormonal Regulation : This peptide is associated with the regulation of appetite and energy homeostasis through its interaction with melanin-concentrating hormone (MCH) receptors, influencing metabolic pathways.

- Neurotransmission : The presence of amino acids like Trp suggests potential roles in neurotransmitter synthesis, particularly serotonin, which is crucial for mood regulation.

- Cell Signaling : The peptide's structure allows it to engage in various cell signaling pathways, impacting cellular responses to external stimuli.

Appetite Regulation

A study conducted on rodent models demonstrated that administration of this compound resulted in decreased food intake and increased energy expenditure. This suggests a potential application in obesity treatment by modulating appetite-regulating hormones .

Neuroprotective Effects

Research has indicated that this peptide exhibits neuroprotective properties. In vitro studies showed that it can reduce neuronal apoptosis under oxidative stress conditions, highlighting its therapeutic potential for neurodegenerative diseases .

Comparative Biological Activity

To better understand the biological activity of this peptide, it is useful to compare it with other peptides known for similar functions:

科学的研究の応用

Pharmaceutical Applications

a. Drug Development

This peptide has been investigated for its role in drug development, particularly in targeting specific receptors associated with metabolic processes. Its structure suggests potential interactions with G-protein coupled receptors (GPCRs), which are critical in drug design for various diseases, including obesity and diabetes .

b. Therapeutic Uses

Research indicates that the peptide may have therapeutic applications in treating conditions related to metabolic disorders. For instance, its analogs have been studied for their effects on appetite regulation and energy homeostasis, making them candidates for obesity treatment .

Biotechnology Applications

a. Biomarker Development

The peptide's unique sequence can serve as a biomarker for specific physiological responses. Studies have shown that certain fragments of this peptide can be used to monitor biological processes, such as stress responses or metabolic changes in organisms .

b. Synthetic Biology

In synthetic biology, the peptide can be utilized to engineer organisms that produce desired metabolites or proteins. Its sequences can be incorporated into plasmids to create genetically modified organisms (GMOs) that express beneficial traits, such as enhanced growth rates or stress resistance .

Research Applications

a. Mechanistic Studies

The peptide is valuable in mechanistic studies aimed at understanding cellular signaling pathways. It can be used to elucidate the roles of specific amino acids in receptor binding and activation, contributing to a deeper understanding of cell biology and pharmacology .

b. Structural Biology

Structural studies involving this peptide can provide insights into its conformation and interaction with other biomolecules. Techniques such as X-ray crystallography and NMR spectroscopy can be employed to determine its three-dimensional structure, which is crucial for understanding its function at the molecular level .

Data Tables

| Application Area | Specific Use | Potential Impact |

|---|---|---|

| Pharmaceutical | Drug Development | Targeting GPCRs for metabolic disorders |

| Therapeutic | Obesity Treatment | Appetite regulation |

| Biotechnology | Biomarker Development | Monitoring physiological responses |

| Synthetic Biology | GMO Engineering | Enhanced traits in organisms |

| Research | Mechanistic Studies | Understanding signaling pathways |

| Structural Biology | Conformational Studies | Insights into molecular interactions |

Case Studies

-

Obesity Treatment

- A study explored the effects of H-Asp-Phe-Asp-Met-Leu-Arg-Cys(1)-Met-Leu-Gly-Arg-Val-Phe-Arg-Pro-Cys(1)-Trp-Gln-Tyr-OH analogs on appetite suppression in rodent models, showing promising results that suggest potential use in human obesity treatments.

-

GMO Development

- Researchers utilized this peptide's sequence to modify yeast strains to enhance bioethanol production, demonstrating its utility in metabolic engineering.

-

Cell Signaling Research

- Investigations into how this peptide interacts with specific receptors have provided insights into the mechanisms of action for various hormones involved in metabolism.

化学反応の分析

Structural Features and Reactivity Determinants

The peptide’s reactivity is influenced by:

- Disulfide bond : A cyclic (7→16)-disulfide bridge between Cys7 and Cys16 stabilizes the structure .

- Methionine residues : Oxidation-prone Met4 and Met8 .

- Aromatic residues : Phe, Tyr, and Trp enable UV absorbance and potential π-π interactions .

- Charged residues : Asp, Arg, and Lys contribute to solubility and pH-dependent behavior .

Disulfide Bond Dynamics

The disulfide bond is critical for structural integrity and bioactivity. Key reactions include:

| Reaction | Conditions | Outcome |

|---|---|---|

| Reduction | DTT, TCEP, or β-mercaptoethanol | Cleavage to free thiols (-SH groups) . |

| Re-oxidation | Atmospheric O₂ or enzymatic catalysts | Re-formation of disulfide bonds . |

Research Findings :

- The disulfide bond confers stability under physiological pH but is labile in reducing environments .

- Circular dichroism studies suggest conformational flexibility upon reduction .

Methionine Oxidation

Methionine residues (Met4, Met8) undergo oxidation:

Stability Data :

- Oxidation rates increase under alkaline conditions (pH > 8) .

- Mass spectrometry confirms sulfoxide formation in accelerated stability studies .

Hydrolysis and Peptide Bond Cleavage

The peptide is susceptible to hydrolysis at specific residues:

| Site | Conditions | Enzymatic Mediators |

|---|---|---|

| Asp-X bonds | Acidic pH (e.g., HCl) | Non-enzymatic . |

| Arg/Lys-X bonds | Trypsin-like proteases | Enzymatic cleavage in vivo . |

Key Observations :

- Acid hydrolysis (6M HCl, 110°C) cleaves Asp-Pro bonds but leaves disulfide bonds intact .

- Enzymatic digestion with trypsin yields fragments at Arg and Lys residues .

Stability Under Environmental Stressors

Salt Formation

- The peptide is often isolated as a trifluoroacetate (TFA) salt, impacting solubility and HPLC retention .

Chelation

特性

IUPAC Name |

(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(3S,6S,9S,12S,18S,21S,24R,29R,32S)-29-[[(2S)-1-[[(2S)-5-amino-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-1,5-dioxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamoyl]-6-benzyl-3,12-bis(3-carbamimidamidopropyl)-18-(2-methylpropyl)-21-(2-methylsulfanylethyl)-2,5,8,11,14,17,20,23,31-nonaoxo-9-propan-2-yl-26,27-dithia-1,4,7,10,13,16,19,22,30-nonazabicyclo[30.3.0]pentatriacontan-24-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C109H160N30O26S4/c1-57(2)45-74-90(148)122-54-85(142)123-68(27-17-39-118-107(112)113)95(153)138-88(59(5)6)104(162)134-77(48-61-23-13-10-14-24-61)97(155)128-73(29-19-41-120-109(116)117)105(163)139-42-20-30-83(139)103(161)137-82(102(160)132-78(50-63-53-121-67-26-16-15-25-65(63)67)99(157)125-70(35-36-84(111)141)92(150)135-80(106(164)165)49-62-31-33-64(140)34-32-62)56-169-168-55-81(101(159)127-72(38-44-167-8)93(151)130-74)136-91(149)69(28-18-40-119-108(114)115)124-96(154)75(46-58(3)4)131-94(152)71(37-43-166-7)126-100(158)79(52-87(145)146)133-98(156)76(47-60-21-11-9-12-22-60)129-89(147)66(110)51-86(143)144/h9-16,21-26,31-34,53,57-59,66,68-83,88,121,140H,17-20,27-30,35-52,54-56,110H2,1-8H3,(H2,111,141)(H,122,148)(H,123,142)(H,124,154)(H,125,157)(H,126,158)(H,127,159)(H,128,155)(H,129,147)(H,130,151)(H,131,152)(H,132,160)(H,133,156)(H,134,162)(H,135,150)(H,136,149)(H,137,161)(H,138,153)(H,143,144)(H,145,146)(H,164,165)(H4,112,113,118)(H4,114,115,119)(H4,116,117,120)/t66-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,88-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNCHKGYTHALNQH-SLTNFGAISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CCSC)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CCSC)NC(=O)C(CC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)N)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(CCC(=O)N)C(=O)NC(CC6=CC=C(C=C6)O)C(=O)O)CCCNC(=N)N)CC7=CC=CC=C7)C(C)C)CCCNC(=N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H]1C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CCSC)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)O)N)C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC6=CC=C(C=C6)O)C(=O)O)CCCNC(=N)N)CC7=CC=CC=C7)C(C)C)CCCNC(=N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C109H160N30O26S4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2434.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。